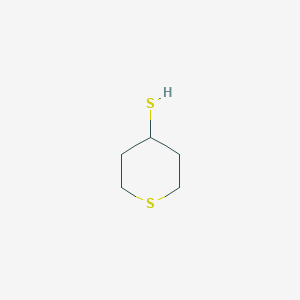
Thiane-4-thiol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Thiane-4-thiol, also known as tetrahydro-2H-thiopyran-4-yl hydrosulfide, is a sulfur-containing heterocyclic compound . It has a molecular weight of 134.27 and its IUPAC name is tetrahydro-2H-thiopyran-4-yl hydrosulfide .
Molecular Structure Analysis
The InChI code for Thiane-4-thiol is 1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 . This indicates that the compound has a molecular structure consisting of 5 carbon atoms, 10 hydrogen atoms, and 2 sulfur atoms .
Chemical Reactions Analysis
Thiol-based compounds like Thiane-4-thiol can undergo a variety of chemical reactions. For instance, thiol–X reactions are a class of robust conjugation reactions between thiols and thiol-conjugate adducts to form carbon sulfur bonds . These reactions have been demonstrated in a broad range of implementations, from bioconjugations to polymer synthesis .
Physical And Chemical Properties Analysis
Thiane-4-thiol has a molecular weight of 134.27 . The physical and mechanical properties of thiol–ene networks, which Thiane-4-thiol could potentially form part of, can be adjusted by altering the functionality and stiffness of the secondary thiols . Compared to the traditional acrylate system with a shrinkage of 13.9%, the secondary thiol–ene systems exhibited a lower shrinkage of 7.6% .
科学的研究の応用
Chemical Synthesis
Thiane-4-thiol plays a crucial role in chemical synthesis, particularly in thiol-ene reactions . These reactions are highly efficient and can occur under benign conditions, making them suitable for synthesizing a wide range of organic compounds. The thiol-ene reaction is a radical-mediated process that allows for the addition of thiols to alkenes, resulting in the formation of thioether products. This reaction is valuable for creating complex molecules with precision and has applications in pharmaceuticals, agrochemicals, and materials science.
Materials Science
In materials science, Thiane-4-thiol is used in the development of polythiols . Polythiols have significant industrial applications, particularly in the production of coatings, adhesives, and sealants. The thiol-epoxy and thiol-isocyanate reactions involving Thiane-4-thiol lead to materials with enhanced properties such as durability, chemical resistance, and thermal stability.
Biological Systems
Thiane-4-thiol finds applications in biological systems due to its ability to form disulfide bonds . These bonds are essential for the structural integrity of proteins and play a pivotal role in the stabilization of their three-dimensional structures. Additionally, Thiane-4-thiol can participate in redox reactions within cells, acting as a reducing agent and contributing to the antioxidant defense mechanisms.
Coordination Chemistry
In coordination chemistry, Thiane-4-thiol is used to synthesize ligands that can bind to metal ions . These thiol-containing ligands are important for creating metal complexes with specific properties and reactivities. Such complexes have applications in catalysis, environmental remediation, and the development of new materials.
Bioinorganic Chemistry
Thiane-4-thiol’s ability to bind metals also extends to bioinorganic chemistry, where it is used to study metalloproteins and enzymes . Understanding the interaction between thiols and metal ions in biological contexts is crucial for elucidating the mechanisms of metalloenzymes and developing therapeutic agents.
Sensing and Detection
Thiane-4-thiol is employed in the development of sensors for the detection of various analytes . Its reactivity with specific substances makes it an ideal candidate for use in chemical sensors and biosensors. These sensors can detect the presence of metals, toxins, and other important biological and environmental markers.
将来の方向性
Thiol-based compounds like Thiane-4-thiol have potential for multifaceted applications, ranging from catalysis, sensing, and conductivity, to adsorption . Thiol and thioether-based metal–organic frameworks (MOFs) show great potential for the fabrication of 3D optical devices with high resolution . Future research could focus on expanding the thiol–X library of conjugation strategies towards the development of novel materials systems .
作用機序
Target of Action
Thiane-4-thiol is a thiol-trapping compound . Thiol-trapping compounds are known to interact with thiol groups in proteins, which can be critical for their bioactivity . The primary targets of Thiane-4-thiol are likely to be proteins with exposed thiol groups .
Mode of Action
Thiane-4-thiol, as a thiol-trapping compound, interacts with its targets through a thiol-mediated mechanism . This involves the formation of a carbon-sulfur bond, which is thermodynamically driven by the difference in energy between an S–H and a C–H bond . The rate of the backward reaction can vary dramatically, depending on mesomeric effects, strain, and steric considerations . As a result, a pulsed, transient binding reminiscent of a non-covalent interaction can take place .
Biochemical Pathways
Thiol-trapping compounds are known to influence a variety of biochemical pathways due to their interaction with thiol groups in proteins . These proteins can be involved in various cellular processes, and the modification of their thiol groups can lead to changes in these processes .
Result of Action
The molecular and cellular effects of Thiane-4-thiol’s action would depend on the specific proteins it interacts with. By trapping thiol groups, Thiane-4-thiol could potentially alter the function of these proteins, leading to changes at the molecular and cellular level .
Action Environment
The action, efficacy, and stability of Thiane-4-thiol can be influenced by various environmental factors. For instance, the concentration of thiol groups in the cellular environment can affect the compound’s ability to trap these groups . Additionally, factors such as pH and temperature could potentially influence the compound’s stability and activity.
特性
IUPAC Name |
thiane-4-thiol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10S2/c6-5-1-3-7-4-2-5/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNSQBVMOHKFSLN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Thiane-4-thiol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


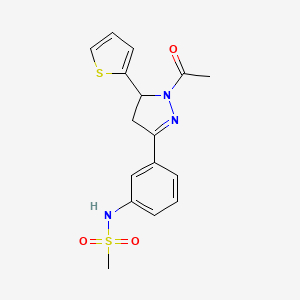

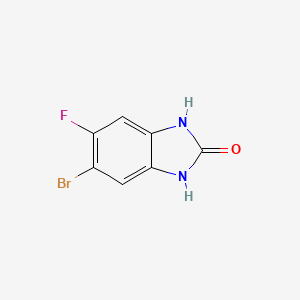
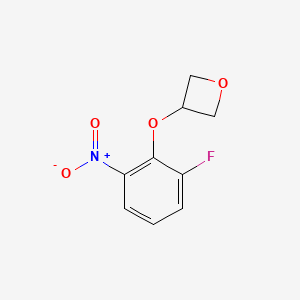
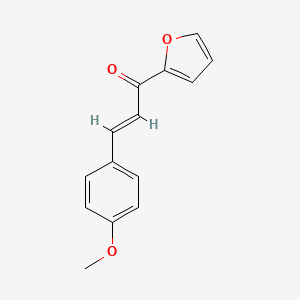

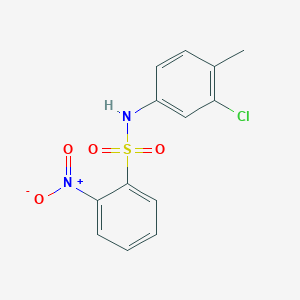
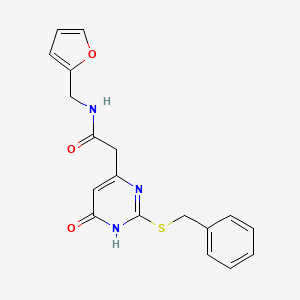
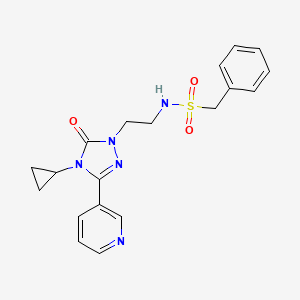
![5-amino-6-methylfuro[3,2-c]pyridin-4(5H)-one](/img/structure/B2951805.png)
![1,6,7-trimethyl-8-(3-(4-phenylpiperazin-1-yl)propyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2951807.png)
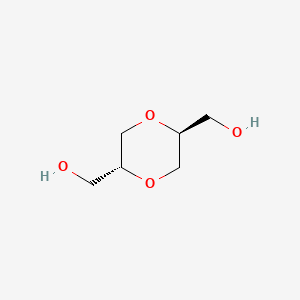
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((4-(4-phenylpiperazine-1-carbonyl)cyclohexyl)methyl)quinazolin-4(3H)-one](/img/structure/B2951809.png)